1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrol-2-one core, which is often associated with biological activity and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrol-2-one core, followed by functionalization at various positions.
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acetoacetate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the isobutoxy-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or sulfonates can be used under basic conditions for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H36N2O5 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O5/c1-6-29(7-2)14-15-30-25(20-8-11-22(31)12-9-20)24(27(33)28(30)34)26(32)21-10-13-23(19(5)16-21)35-17-18(3)4/h8-13,16,18,25,31-32H,6-7,14-15,17H2,1-5H3/b26-24+ |
InChI Key |
RBRBTWICXYSCKU-SHHOIMCASA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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